Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
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Overview
Description
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate), also known as Cu(II)-HTP or copper-trisodium citrate, is a complex of copper ions and citrate ligands. It has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mechanism Of Action
The antioxidant and anti-inflammatory effects of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, such as superoxide dismutase and cyclooxygenase-2.
Biochemical And Physiological Effects
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been shown to have a variety of biochemical and physiological effects in cell and animal models. These include reducing oxidative stress and inflammation, improving mitochondrial function, and enhancing cognitive function. Additionally, Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been shown to have a protective effect against toxicants such as heavy metals and pesticides.
Advantages And Limitations For Lab Experiments
One advantage of using Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP in lab experiments is its stability in aqueous solutions. Additionally, Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP is relatively inexpensive and easy to synthesize. However, one limitation of using Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP is its low solubility in organic solvents, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP. These include:
1. Investigating the potential use of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP as a treatment for neurodegenerative diseases.
2. Exploring the mechanism of action of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP in modulating oxidative stress and inflammation.
3. Studying the effects of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP on other physiological systems, such as the cardiovascular and immune systems.
4. Developing new synthesis methods for Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP that improve its solubility and stability in organic solvents.
5. Exploring the potential use of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP in agriculture and environmental science, particularly as a pesticide or soil conditioner.
Synthesis Methods
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP can be synthesized by reacting copper sulfate with sodium citrate in an aqueous solution. The reaction forms a blue precipitate, which can be further purified by filtration and drying. The resulting product is a fine powder that is soluble in water.
Scientific Research Applications
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been studied for its potential applications in medicine, particularly as an antioxidant and anti-inflammatory agent. It has been shown to have a protective effect against oxidative stress and inflammation in various cell and animal models. Additionally, Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
17263-57-9 |
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Product Name |
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) |
Molecular Formula |
C12H10Cu3O14 |
Molecular Weight |
568.8 g/mol |
IUPAC Name |
tricopper;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C6H8O7.3Cu/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChI Key |
STDMRMREKPZQFJ-UHFFFAOYSA-H |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2] |
Other CAS RN |
10402-15-0 3164-31-6 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
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